molecular formula C11H11BrClF2N B8156932 1-(3-Bromo-5-chlorophenyl)-4,4-difluoropiperidine

1-(3-Bromo-5-chlorophenyl)-4,4-difluoropiperidine

Cat. No.: B8156932
M. Wt: 310.56 g/mol
InChI Key: DEKUVKSXCLEJQK-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-chlorophenyl)-4,4-difluoropiperidine is a chemical compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a piperidine ring

Preparation Methods

The synthesis of 1-(3-Bromo-5-chlorophenyl)-4,4-difluoropiperidine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: The addition of fluorine atoms to the piperidine ring.

    Coupling Reaction: The final step involves coupling the halogenated phenyl ring with the fluorinated piperidine ring under specific reaction conditions, often using a catalyst to facilitate the process.

Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing advanced techniques such as continuous flow reactors and high-throughput screening.

Chemical Reactions Analysis

1-(3-Bromo-5-chlorophenyl)-4,4-difluoropiperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include palladium catalysts, sodium borohydride, and various halogenating agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Bromo-5-chlorophenyl)-4,4-difluoropiperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-chlorophenyl)-4,4-difluoropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

1-(3-Bromo-5-chlorophenyl)-4,4-difluoropiperidine can be compared with other similar compounds, such as:

    1-(3-Bromo-5-chlorophenyl)ethanone: This compound has a similar halogenated phenyl ring but lacks the piperidine and fluorine components.

    1-(3-Bromo-5-chlorophenyl)-2,2-dichloroethanone: This compound contains additional chlorine atoms and a different structural framework.

The uniqueness of this compound lies in its specific combination of halogen atoms and the piperidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-bromo-5-chlorophenyl)-4,4-difluoropiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClF2N/c12-8-5-9(13)7-10(6-8)16-3-1-11(14,15)2-4-16/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKUVKSXCLEJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=CC(=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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